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molecular formula C16H10O8 B1250958 1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid

1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid

Cat. No. B1250958
M. Wt: 330.24 g/mol
InChI Key: NBAUUNCGSMAPFM-UHFFFAOYSA-N
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Patent
US07425650B1

Procedure details

2,3,3′,4′-Biphenyltetracarboxylic acid (4) (33 gm, 100 mmol) was suspended in minimum amount of acetic anhydride and heated to reflux for 4 hours. The reaction mixture was cooled to room temperature. The corresponding dianhydride precipitated out and was collected and washed with ether to remove trace of acetic acid before drying under vacuum to afford 26.5 g (90%) of a-BPDA. Mp=195-196° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([C:13]2[CH:18]=[CH:17][C:16]([C:19]([OH:21])=[O:20])=[C:15]([C:22]([OH:24])=O)[CH:14]=2)[CH:6]=[CH:5][CH:4]=[C:3]([C:7](O)=[O:8])[C:2]=1[C:10]([OH:12])=[O:11].C(OC(=O)C)(=O)C>>[CH:5]1[CH:4]=[C:3]2[C:7]([O:11][C:10](=[O:12])[C:2]2=[C:1]([C:13]2[CH:18]=[CH:17][C:16]3[C:19]([O:21][C:22](=[O:24])[C:15]=3[CH:14]=2)=[O:20])[CH:6]=1)=[O:8]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C1(=C(C(=CC=C1)C(=O)O)C(=O)O)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The corresponding dianhydride precipitated out
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
to remove trace of acetic acid
CUSTOM
Type
CUSTOM
Details
before drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C2C(=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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